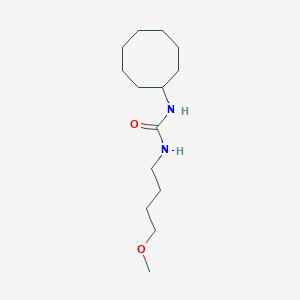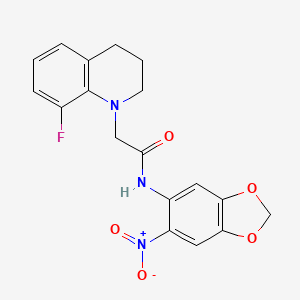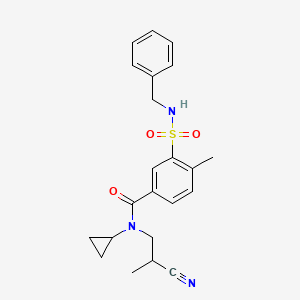![molecular formula C20H22N2O5S B7681711 Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate](/img/structure/B7681711.png)
Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate, also known as PSB-603, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for the treatment of various diseases. In
作用机制
Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate binds to a specific pocket on the surface of the 14-3-3 protein, preventing it from interacting with its binding partners. This leads to various cellular effects, including the inhibition of cell growth and the induction of apoptosis. This compound has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. It has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases. This compound has been shown to have a high affinity for the 14-3-3 protein, making it a promising candidate for the treatment of various diseases.
实验室实验的优点和局限性
The advantages of using Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate in lab experiments include its high affinity for the 14-3-3 protein, its ability to inhibit cell growth and induce apoptosis, and its anti-inflammatory effects. However, there are also limitations to using this compound in lab experiments. One limitation is that it may not be effective in all types of cancer cells, as some cells may have different protein targets. Another limitation is that this compound may have off-target effects, which could lead to unintended effects.
未来方向
There are several future directions for the study of Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Another direction is to develop more potent and selective inhibitors of the 14-3-3 protein, which could lead to improved therapeutic outcomes. Additionally, the use of this compound in combination with other drugs or therapies could be explored, as this may lead to synergistic effects. Finally, the development of new methods for the synthesis of this compound could lead to improved yields and purity, making it more accessible for research and potential clinical use.
Conclusion:
This compound is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its high affinity for the 14-3-3 protein, its ability to inhibit cell growth and induce apoptosis, and its anti-inflammatory effects make it a promising candidate for the treatment of various diseases. However, there are also limitations to using this compound in lab experiments, and further research is needed to fully explore its potential therapeutic applications.
合成方法
The synthesis of Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate involves several steps. The starting material is 4-benzyloxybenzoic acid, which is converted to 4-benzyloxybenzoyl chloride through the use of thionyl chloride. This intermediate is then reacted with 3-piperidin-1-ylsulfonylphenylamine to form the desired product, this compound. This synthesis method has been optimized and improved over the years, resulting in a high yield of pure this compound.
科学研究应用
Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for a specific protein target, which is involved in various cellular processes. This protein target is known as the 14-3-3 protein, and it plays a crucial role in regulating cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the interaction between the 14-3-3 protein and its binding partners, leading to various cellular effects.
属性
IUPAC Name |
methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-27-20(24)16-10-8-15(9-11-16)19(23)21-17-6-5-7-18(14-17)28(25,26)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQOYVSUWFNTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,2-benzoxazol-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7681636.png)
![2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7681637.png)
![2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide](/img/structure/B7681641.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7681642.png)

![N-cyclohexyl-2-[[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl]-N,3-dimethylbutanamide](/img/structure/B7681661.png)
![1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone](/img/structure/B7681663.png)
![N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B7681671.png)
![2,4-dimethyl-N-[(4-thiomorpholin-4-ylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7681679.png)
![4-acetyl-3,5-dimethyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7681689.png)
![[2-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B7681703.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-oxopiperazin-1-yl)propanamide](/img/structure/B7681704.png)
